molecular formula C16H12N2O4S2 B11979182 4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo-

4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo-

Cat. No.: B11979182
M. Wt: 360.4 g/mol
InChI Key: BWAWMJRGHPMBSJ-NTEUORMPSA-N
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Description

4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a thiazolidinone core with various substituents that enhance its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo- typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. One common method involves the reaction of 3-ethyl-4-thiazolidinone with 5-(2-nitrophenyl)-2-furaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and various substituted thiazolidinones .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.

    Medicine: Investigated for its anticancer, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or modulation of their activities.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Thiazolidinone, 3-ethyl-5-[[4-(methylphenylamino)phenyl]methylene]-2-thioxo-
  • 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-

Uniqueness

4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 2-nitrophenyl and furanyl groups enhances its antimicrobial and anticancer activities compared to other thiazolidinone derivatives .

Properties

Molecular Formula

C16H12N2O4S2

Molecular Weight

360.4 g/mol

IUPAC Name

(5E)-3-ethyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H12N2O4S2/c1-2-17-15(19)14(24-16(17)23)9-10-7-8-13(22-10)11-5-3-4-6-12(11)18(20)21/h3-9H,2H2,1H3/b14-9+

InChI Key

BWAWMJRGHPMBSJ-NTEUORMPSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])SC1=S

Origin of Product

United States

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